Tetramethylammonium p-Toluenesulfonate

Description

The exact mass of the compound Tetramethylammonium p-Toluenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetramethylammonium p-Toluenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetramethylammonium p-Toluenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylbenzenesulfonate;tetramethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C4H12N/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(2,3)4/h2-5H,1H3,(H,8,9,10);1-4H3/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVCZJGBXWNGIZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192895 | |

| Record name | Tetramethylammonium toluene-p-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3983-91-3 | |

| Record name | Methanaminium, N,N,N-trimethyl-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3983-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylammonium toluene-p-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003983913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylammonium toluene-p-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tetramethylammonium p-Toluenesulfonate: A Comprehensive Technical Guide to its Physical Properties

Introduction

Tetramethylammonium p-Toluenesulfonate (TMA-Ts), a quaternary ammonium salt, is a compound of significant interest in pharmaceutical and materials science.[1][2] Its utility as a phase-transfer catalyst, surfactant, and synthetic intermediate necessitates a thorough understanding of its fundamental physical properties for effective application in drug development and organic synthesis.[2][3] This guide provides a detailed examination of the core physical characteristics of TMA-Ts, offering both established data and field-proven methodologies for its characterization. The narrative is structured to provide not just data, but the scientific context and experimental causality essential for researchers, scientists, and formulation experts.

Core Physicochemical Properties

The foundational physical properties of Tetramethylammonium p-Toluenesulfonate are summarized below. These parameters are the first-line data points for any scientist handling or formulating with this compound.

| Property | Value | Source(s) |

| IUPAC Name | 4-methylbenzenesulfonate;tetramethylazanium | [4][5][6] |

| Synonyms | Tetramethylammonium tosylate, TMA-Ts | [4][5] |

| CAS Number | 3983-91-3 | [3][5][7] |

| Molecular Formula | C₁₁H₁₉NO₃S | [3][4][5][7][8] |

| Molecular Weight | 245.34 g/mol | [3][4][5][7][8] |

| Appearance | White to almost white crystalline powder | [1][3][8] |

| Melting Point | ~276 °C | [7] |

| Density (Bulk) | Data not available; see Protocol 2.1 | |

| Purity | Typically ≥99% (by titration) | [3][4][8] |

Experimental Methodologies for Core Properties

The accurate determination of physical properties is paramount. The following section details standardized, self-validating protocols for key parameters.

Protocol for Bulk Density Determination

Rationale: Bulk density is a critical parameter for powder handling, storage, and dosage form design (e.g., capsule filling). It is a measure of the mass of an untapped powder sample to its volume, inclusive of inter-particulate void space.[8] This protocol is adapted from established pharmacopeial methods.[8][9]

Step-by-Step Protocol:

-

Equipment Preparation: Use a clean, dry 100 mL graduated cylinder and a laboratory balance with 0.1 g sensitivity.[9]

-

Sample Weighing: Accurately weigh approximately 50 g of Tetramethylammonium p-Toluenesulfonate. Record the exact mass (m).

-

Powder Introduction: Gently introduce the powder into the graduated cylinder without compacting it. A funnel may be used to ensure a smooth transfer.

-

Volume Measurement: Carefully level the powder surface without compacting and read the unsettled apparent volume (V₀) to the nearest graduated unit.

-

Calculation: Calculate the bulk density using the formula: Bulk Density (g/mL) = m / V₀ .

-

Replication: Repeat the measurement two more times and report the average value.

Workflow for Bulk Density Measurement

Caption: Workflow for determining the bulk density of a powder.

Protocol for Melting Point Determination by DSC

Rationale: The melting point is a key indicator of purity. Differential Scanning Calorimetry (DSC) is the gold standard, providing a precise melting onset temperature (Tₒ) and enthalpy of fusion (ΔHₘ).[10] The method relies on detecting the heat flow difference between the sample and an inert reference as they are subjected to a controlled temperature program.[11][12] This protocol aligns with ASTM D3418 standards.[11]

Step-by-Step Protocol:

-

Calibration: Calibrate the DSC instrument using a certified indium standard (m.p. 156.6 °C).

-

Sample Preparation: Accurately weigh 2-5 mg of Tetramethylammonium p-Toluenesulfonate into a Tzero aluminum pan. Hermetically seal the pan using a press.[13]

-

Reference Preparation: Prepare an empty, sealed Tzero aluminum pan to serve as the reference.[13]

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.[10]

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.[11]

-

-

Data Analysis: Analyze the resulting thermogram. The melting point is determined as the extrapolated onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.

Workflow for DSC Melting Point Analysis

Caption: Workflow for melting point determination using DSC.

Solubility Profile

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The equilibrium shake-flask method is the definitive technique for determining thermodynamic solubility, as outlined in USP General Chapter <1236>.[3] It involves generating a saturated solution at a constant temperature and measuring the concentration of the dissolved solute.[1]

Step-by-Step Protocol:

-

System Preparation: To several glass vials, add a fixed, measured volume of purified water (e.g., 10 mL).

-

Sample Addition: Add an excess of Tetramethylammonium p-Toluenesulfonate to each vial. The presence of undissolved solid must be visible to ensure saturation.[6]

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Sampling & Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.45 µm chemical-resistant filter (e.g., PTFE) to remove all undissolved solids.

-

Analysis: Accurately dilute the filtered solution with the solvent and determine the concentration of the dissolved TMA-Ts using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Verification: Confirm that equilibrium was reached by ensuring that samples taken at different time points (e.g., 24 and 48 hours) yield the same concentration.[6]

Structural and Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint for compound identification and structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum of TMA-Ts is characterized by strong absorption bands corresponding to the sulfonate group (S=O stretches) around 1350 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric).[2] Additional bands from the aromatic ring and C-H bonds of the methyl groups will also be prominent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum in a solvent like D₂O would show a singlet for the twelve equivalent protons of the tetramethylammonium cation [(CH₃)₄N⁺] and distinct signals for the aromatic protons and the methyl group of the p-toluenesulfonate anion.[15]

-

¹³C NMR: The spectrum will show a characteristic signal for the methyl carbons of the cation and four distinct signals for the carbons of the tosylate anion.[15][16]

-

-

Crystallographic Data: As of this writing, detailed single-crystal X-ray diffraction data for Tetramethylammonium p-Toluenesulfonate is not widely available in open-access databases. Such an analysis would definitively determine its crystal system, space group, and intramolecular bond lengths and angles.

Thermal Stability and Decomposition

With a high melting point of approximately 276 °C, TMA-Ts is a thermally stable salt.[7] The reported boiling point of 325 °C is likely the onset of thermal decomposition rather than a true boiling event.[7] Quaternary ammonium salts typically decompose at elevated temperatures.[17][15] For tetramethylammonium salts, the primary decomposition pathway is often the formation of a tertiary amine (trimethylamine) and a methyl-ester of the counter-ion (methyl p-toluenesulfonate).

Proposed Decomposition Pathway: (CH₃)₄N⁺ ⁻O₃SC₆H₄CH₃ → (CH₃)₃N + CH₃O₃SC₆H₄CH₃

Rationale for Analysis: Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (TGA/DSC) provides a comprehensive thermal profile. TGA measures mass loss as a function of temperature, identifying the onset of decomposition, while DSC detects the associated thermal events (endothermic or exothermic).[18][19]

Logical Flow of Thermal Analysis

Sources

- 1. Solubility Measurements | USP-NF [uspnf.com]

- 2. chemimpex.com [chemimpex.com]

- 3. biorelevant.com [biorelevant.com]

- 4. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]

- 5. scribd.com [scribd.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mhlw.go.jp [mhlw.go.jp]

- 9. adpi.org [adpi.org]

- 10. scielo.br [scielo.br]

- 11. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 12. youtube.com [youtube.com]

- 13. engineering.purdue.edu [engineering.purdue.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Synthesis and characterization of Tetramethylammonium p-Toluenesulfonate

An In-depth Technical Guide for the Synthesis and Characterization of Tetramethylammonium p-Toluenesulfonate

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of Tetramethylammonium p-Toluenesulfonate (TMp-T), a quaternary ammonium salt with significant applications in organic chemistry and material science. Intended for researchers, chemists, and drug development professionals, this document details the underlying chemical principles, a robust synthesis protocol, and a multi-technique approach for structural verification and purity assessment. The guide emphasizes the rationale behind experimental choices, ensuring a deep understanding of the methodology, and presents self-validating protocols for reliable and reproducible results.

Introduction to Tetramethylammonium p-Toluenesulfonate

Tetramethylammonium p-toluenesulfonate is a versatile quaternary ammonium salt recognized for its utility as a phase-transfer catalyst, surfactant, and electrolyte.[1][2][3] Its structure combines the small, symmetric tetramethylammonium cation with the non-coordinating p-toluenesulfonate (tosylate) anion. This unique combination imparts excellent solubility in polar solvents and the ability to facilitate reactions between immiscible phases, thereby enhancing reaction rates and yields in complex organic transformations.[1] Its applications span various fields, including pharmaceutical synthesis, polymer chemistry, and biotechnology.[1]

Chemical Identity and Physical Properties

A summary of the key physicochemical properties of Tetramethylammonium p-Toluenesulfonate is provided below.

| Property | Value | Reference |

| CAS Number | 3983-91-3 | [1][4][5] |

| Molecular Formula | C₁₁H₁₉NO₃S | [1][4] |

| Molecular Weight | 245.34 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 276 °C (lit.) | [6] |

| Purity | ≥99% (Titration) | [1] |

| Solubility | Soluble in polar solvents (e.g., water, methanol) | [1] |

The Chemistry of Synthesis: SN2 Quaternization

The synthesis of Tetramethylammonium p-Toluenesulfonate is a classic example of the Menshutkin reaction, a process that forms a quaternary ammonium salt from a tertiary amine and an alkyl halide or a similar alkylating agent.

Mechanistic Rationale

The core of the synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of trimethylamine acts as a potent nucleophile, attacking the electrophilic methyl group of methyl p-toluenesulfonate.

Causality of Reagent Selection:

-

Trimethylamine (Nucleophile): As a tertiary amine, it is a strong nucleophile, yet it lacks acidic protons on the nitrogen, ensuring the reaction stops cleanly at the quaternary ammonium stage without forming secondary or primary amines.

-

Methyl p-Toluenesulfonate (Alkylating Agent): This reagent is chosen over simpler alkyl halides (like methyl iodide) for several reasons. The tosylate group (p-CH₃C₆H₄SO₃⁻) is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonate group. This makes the methyl group highly susceptible to nucleophilic attack, promoting a high reaction rate and yield.[7] Furthermore, methyl p-toluenesulfonate is a potent but generally safer methylating agent compared to highly toxic alternatives like dimethyl sulfate.[7][8]

The reaction proceeds via a concerted mechanism where the C-N bond forms simultaneously as the C-O bond to the tosylate leaving group breaks.

Caption: SN2 mechanism for the synthesis of Tetramethylammonium p-Toluenesulfonate.

Experimental Synthesis and Purification Protocol

This section provides a detailed, self-validating protocol for the laboratory-scale synthesis of Tetramethylammonium p-Toluenesulfonate.

Reagents and Materials

-

Trimethylamine (solution in ethanol or as a gas)

-

Methyl p-toluenesulfonate (Methyl Tosylate)

-

Acetonitrile (Anhydrous)

-

Diethyl Ether (Anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 18.6 g (0.1 mol) of methyl p-toluenesulfonate in 100 mL of anhydrous acetonitrile.

-

Rationale: Acetonitrile is a polar aprotic solvent, which effectively solvates the reactants and the transition state without interfering with the nucleophile, thereby accelerating the SN2 reaction.

-

-

Addition of Trimethylamine: Cool the solution in an ice bath. Slowly bubble excess trimethylamine gas through the solution or add a stoichiometric equivalent (e.g., 0.1 mol) of a concentrated trimethylamine solution in ethanol. The reaction is exothermic.[9]

-

Rationale: The slow addition and cooling manage the exothermicity of the quaternization reaction, preventing side reactions and ensuring safety.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, followed by heating to a gentle reflux (approx. 80°C) for 4-6 hours to ensure the reaction goes to completion.

-

Isolation: Cool the reaction mixture to room temperature. The product, being an ionic salt, is often insoluble in the reaction solvent upon cooling and will precipitate. If no precipitate forms, slowly add 100 mL of anhydrous diethyl ether to the stirred solution to induce precipitation.

-

Rationale: Diethyl ether is a non-polar solvent in which the ionic product is insoluble, causing it to crash out of the solution, separating it from unreacted starting materials which remain dissolved.

-

-

Purification by Recrystallization: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether. Purify the crude solid by recrystallizing from a minimal amount of hot ethanol or isopropanol.

-

Drying: Dry the purified white crystalline product in a vacuum oven at 60-70°C overnight to remove any residual solvent.

Comprehensive Characterization and Validation

A suite of orthogonal analytical techniques must be employed to confirm the identity, structure, and purity of the synthesized Tetramethylammonium p-Toluenesulfonate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. TETRAMETHYLAMMONIUM P-TOLUENESULFONATE | 3983-91-3 [amp.chemicalbook.com]

- 3. TETRAMETHYLAMMONIUM P-TOLUENESULFONATE CAS#: 3983-91-3 [amp.chemicalbook.com]

- 4. Tetramethylammonium p-Toluenesulfonate | CymitQuimica [cymitquimica.com]

- 5. arctomsci.com [arctomsci.com]

- 6. TETRAMETHYLAMMONIUM P-TOLUENESULFONATE - Safety Data Sheet [chemicalbook.com]

- 7. Sciencemadness Discussion Board - Preparation of methyl tosylate, safe methylating agent - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. nbinno.com [nbinno.com]

- 9. EP0684223A1 - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]

Tetramethylammonium p-Toluenesulfonate CAS number 3983-91-3

An In-depth Technical Guide to Tetramethylammonium p-Toluenesulfonate (CAS 3983-91-3)

Abstract

Tetramethylammonium p-Toluenesulfonate (TMA-TsO), registered under CAS number 3983-91-3, is a quaternary ammonium salt that has garnered significant attention across diverse scientific disciplines. Comprising a tetramethylammonium cation and a p-toluenesulfonate (tosylate) anion, this compound exhibits a unique combination of properties, including excellent solubility in polar solvents, thermal stability, and electrochemical inertness over a wide potential window.[1] This guide provides a comprehensive technical overview of TMA-TsO, delving into its fundamental physicochemical properties, spectroscopic signature, primary applications, and established protocols for its synthesis, analysis, and safe handling. The narrative is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to leverage this versatile compound to its fullest potential in their work.

Physicochemical Properties & Molecular Structure

TMA-TsO is an ionic compound that exists as a white or almost-white crystalline powder at room temperature.[1] Its structure is a simple salt formed from the strong organic acid, p-toluenesulfonic acid, and the strong base, tetramethylammonium hydroxide. This parentage results in a salt that is neutral in solution and highly dissociated in polar media.

Core Properties

A summary of the key physicochemical properties of Tetramethylammonium p-Toluenesulfonate is presented below.

| Property | Value | Reference(s) |

| CAS Number | 3983-91-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₉NO₃S | [1][3][] |

| Molecular Weight | 245.34 g/mol | [1][3][] |

| IUPAC Name | 4-methylbenzenesulfonate;tetramethylazanium | [3][] |

| Appearance | Almost white powder | [1] |

| Purity | Typically ≥99.0% (by Titration) | [1][5] |

| Melting Point | 276 °C (lit.) | [2] |

| Boiling Point | 325 °C (lit.) | [2] |

| Solubility | Excellent solubility in polar solvents (e.g., water, alcohols) | [1] |

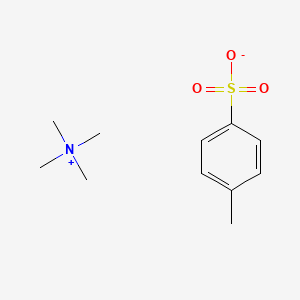

Molecular Structure Visualization

The ionic interaction between the tetramethylammonium cation and the tosylate anion defines the compound's structure and behavior.

Caption: Ionic structure of Tetramethylammonium p-Toluenesulfonate.

Spectroscopic & Analytical Characterization

Authenticating the identity and purity of TMA-TsO is critical. The following spectroscopic techniques are fundamental for its characterization.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The high symmetry of the tetramethylammonium cation results in a single, sharp peak for the 12 equivalent protons (-(CH₃)₄N⁺), typically appearing around 3.1 ppm (in D₂O). The tosylate anion displays a characteristic aromatic pattern: an AA'BB' system with two doublets in the aromatic region (~7.3-7.8 ppm) and a singlet for the methyl group protons (~2.4 ppm).[7]

-

¹³C NMR : The cation shows a single resonance for the four equivalent methyl carbons. The tosylate anion will exhibit four distinct aromatic carbon signals and one signal for the methyl carbon (~21 ppm).[7]

-

-

Infrared (IR) Spectroscopy : Key vibrational bands confirm the presence of the functional groups. Expect strong, characteristic absorptions for the sulfonate group (S=O stretching) around 1200-1120 cm⁻¹ and 1050-1010 cm⁻¹. Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region, along with C-H stretching from the methyl and aromatic groups.[3]

-

Mass Spectrometry (MS) : As an ionic salt, TMA-TsO will not produce a simple molecular ion peak under typical EI conditions. Electrospray Ionization (ESI) is the preferred method, which will readily show peaks for the individual ions: a positive ion peak for the tetramethylammonium cation (C₄H₁₂N⁺, m/z ≈ 74.1) and a negative ion peak for the tosylate anion (C₇H₇SO₃⁻, m/z ≈ 171.0).[8]

Core Applications & Mechanistic Insights

The utility of TMA-TsO stems from its dual chemical identity: a bulky quaternary ammonium cation and a non-nucleophilic, organic-soluble tosylate anion.

Phase Transfer Catalysis (PTC) in Biphasic Reactions

In drug development and fine chemical synthesis, many reactions involve an inorganic nucleophile (often water-soluble) and an organic substrate (water-insoluble). TMA-TsO excels as a phase transfer catalyst, shuttling the aqueous-phase reactant into the organic phase where the reaction can occur.[1]

Causality of Action : The tetramethylammonium cation is hydrophilic enough to interact with an aqueous phase and extract an anion (e.g., CN⁻, OH⁻, Br⁻).[9] The resulting ion pair, [(CH₃)₄N]⁺[Nu]⁻, has sufficient lipophilicity due to the methyl groups to dissolve in the organic phase. Here, the nucleophile ([Nu]⁻) is "naked" and highly reactive, as it is poorly solvated and only loosely associated with the bulky cation. After the nucleophile reacts with the organic substrate, the catalyst cation returns to the aqueous phase to repeat the cycle.

Caption: Generalized workflow for Phase Transfer Catalysis (PTC).

Exemplary Protocol: O-Alkylation of a Phenol

This protocol describes a self-validating system where reaction progress can be monitored by TLC or GC-MS, and the catalyst's role is validated by running a control reaction without it, which should show a significantly lower conversion rate.

-

Reactor Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (10 mmol), toluene (30 mL), and 1-bromobutane (12 mmol).

-

Aqueous Phase Preparation : In a separate beaker, dissolve sodium hydroxide (15 mmol) in 15 mL of deionized water.

-

Catalyst Addition : Add Tetramethylammonium p-Toluenesulfonate (0.5 mmol, 5 mol%) to the flask containing the organic phase.

-

Reaction Initiation : Add the aqueous NaOH solution to the flask. Heat the biphasic mixture to 80 °C with vigorous stirring (≥800 RPM) to ensure a high interfacial area.

-

Monitoring & Workup : Monitor the reaction by TLC until the phenol spot disappears (typically 2-4 hours). Cool the mixture to room temperature. Separate the organic layer, wash with water (2 x 20 mL) and brine (1 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude butyl phenyl ether.

-

Purification : Purify the crude product by column chromatography on silica gel.

Supporting Electrolyte in Electrochemistry

In electrochemical applications, a supporting electrolyte is essential to minimize solution resistance (i-R drop) and ensure that the analyte is transported to the electrode surface primarily by diffusion rather than migration.[10]

Causality of Action : TMA-TsO is an ideal supporting electrolyte due to its:

-

High Solubility & Dissociation : It readily dissolves in polar organic solvents (e.g., acetonitrile, DMF) to provide a high concentration of charge-carrying ions.[1]

-

Electrochemical Inertness : Both the tetramethylammonium cation and the tosylate anion are electrochemically stable over a wide potential range, preventing interference with the analysis of the target species.

-

Non-coordinating Nature : The bulky cation and anion do not significantly coordinate with most analytes, preserving their intrinsic electrochemical behavior.

Protocol: Preparation of a 0.1 M Electrolyte Solution for Cyclic Voltammetry

-

Pre-treatment : Dry Tetramethylammonium p-Toluenesulfonate under vacuum at 60 °C for at least 4 hours to remove any residual water, which can be electrochemically active.

-

Weighing : In a nitrogen-filled glovebox or on an analytical balance, accurately weigh 2.453 g of the dried TMA-TsO (to prepare 100 mL of 0.1 M solution).

-

Dissolution : Transfer the solid to a 100 mL Class A volumetric flask. Add approximately 70 mL of anhydrous, HPLC-grade acetonitrile.

-

Sonication : Sonicate the mixture for 10-15 minutes, or until all the solid has completely dissolved.

-

Final Volume : Allow the solution to return to room temperature, then carefully add acetonitrile to the calibration mark. Stopper and invert the flask 15-20 times to ensure homogeneity.

-

Storage : Store the electrolyte solution in a sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture uptake.

Synthesis and Quality Assurance

The synthesis of TMA-TsO is a straightforward acid-base neutralization, making it an accessible and cost-effective reagent.

Synthetic Pathway

Caption: Synthesis of TMA-TsO via acid-base neutralization.

Protocol: Laboratory-Scale Synthesis

-

Reactant Preparation : Dissolve p-toluenesulfonic acid monohydrate (19.02 g, 0.1 mol) in 50 mL of methanol.

-

Neutralization : While stirring, slowly add a 25 wt% solution of tetramethylammonium hydroxide in water (~36.4 g, 0.1 mol) dropwise. Monitor the pH of the solution; the addition is complete when the pH reaches ~7.0. Use an ice bath to control the exothermic reaction.

-

Isolation : Remove the solvent (methanol and water) under reduced pressure using a rotary evaporator.

-

Recrystallization : Dissolve the resulting solid residue in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator to induce crystallization.

-

Drying : Collect the white crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum at 60 °C to a constant weight.

Quality Control: Purity Assay by Titration

The purity of the synthesized salt can be reliably determined by non-aqueous acid-base titration, which validates the stoichiometry of the product.

-

Sample Preparation : Accurately weigh approximately 200 mg of the dried TMA-TsO into a 125 mL Erlenmeyer flask.

-

Dissolution : Dissolve the sample in 25 mL of glacial acetic acid.

-

Titration Setup : Use a standardized 0.1 N solution of perchloric acid in acetic acid as the titrant. Add 2-3 drops of crystal violet indicator to the sample flask (the solution will appear violet).

-

Endpoint Determination : Titrate the sample with the perchloric acid solution until the color changes from violet to a blue-green endpoint.

-

Calculation : Calculate the purity using the formula: % Purity = (V × N × MW) / (W × 10) Where:

-

V = Volume of titrant (mL)

-

N = Normality of titrant (eq/L)

-

MW = Molecular weight of TMA-TsO (245.34 g/mol )

-

W = Weight of sample (mg)

-

Safety, Handling, and Storage

Proper handling of TMA-TsO is essential to ensure laboratory safety.

Hazard Identification

The compound is classified with the following hazards.[5][11]

| Hazard Class | GHS Code | Statement |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust particles.[12]

-

Personal Protective Equipment :

-

Hygiene : Wash hands thoroughly after handling.[5]

Storage and Disposal

-

Storage : Store in a tightly closed container in a cool, dry, and dark place.[5] Keep away from incompatible materials such as strong oxidizing agents.[11]

-

Spill Management : In case of a spill, sweep up the solid material, avoiding dust generation. Place it into a suitable, labeled container for disposal.[12]

-

Disposal : Dispose of waste material at a licensed chemical destruction plant in accordance with local, state, and federal regulations. Do not discharge into sewer systems.[13]

Conclusion

Tetramethylammonium p-Toluenesulfonate is a foundational reagent whose value lies in its structural simplicity and functional reliability. As a phase transfer catalyst, it bridges the gap between incompatible reaction media, enhancing efficiency in organic synthesis. As a supporting electrolyte, its electrochemical stability provides a clear window for analytical measurements. By understanding its properties, mechanisms, and handling requirements as detailed in this guide, researchers can confidently and effectively integrate this versatile salt into a wide array of experimental designs, from drug discovery workflows to advanced materials science.

References

-

J&K Scientific LLC. Tetraethylammonium p-toluenesulfonate | 733-44-8. [Online]. Available: [Link] (Note: This reference is for a related compound but describes similar applications).

-

PubChem. Tetramethylammonium toluene-p-sulphonate | C11H19NO3S | CID 6451622. [Online]. Available: [Link]

-

Preprints.org. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Online]. Available: [Link]

-

PubChem. Tetraethylammonium p-toluenesulphonate | C15H27NO3S | CID 101846. [Online]. Available: [Link]

-

Asian Journal of Pure and Applied Chemistry. Spectral, Optical, Mechanical and Thermal Studies of a New NLO Material. [Online]. Available: [Link]

-

Cole-Parmer. Material Safety Data Sheet - Tetraethylammonium P-Toluenesulfonate, 98% (Titr.). [Online]. Available: [Link] (Note: This reference is for a related compound but describes similar safety protocols).

-

Journal of Chemical Sciences. p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles. [Online]. Available: [Link]

-

Journal of the Brazilian Chemical Society. Synthetic Studies toward (−)-Cleistenolide. [Online]. Available: [Link]

-

South African Journal of Chemistry. A Facile and Practical p-Toluenesulfonic Acid Catalyzed Route to Dicoumarols Containing an Aroyl group. [Online]. Available: [Link]

-

MDPI. Tetramethylene Sulfone (TMS) as an Electrolyte Additive for High-Power Lithium-Ion Batteries. [Online]. Available: [Link]

-

Publications of the IAS Fellows. Phase Transfer Catalysis: Chemistry and Engineering. [Online]. Available: [Link]

-

Wiley Online Library. ChemInform Abstract: Application of p-Toluenesulfonic Acid (PTSA) in Organic Synthesis. [Online]. Available: [Link]

-

ACS Publications. Highly Efficient p-Toluenesulfonic Acid-Based Deep-Eutectic Solvents for Cathode Recycling of Li-Ion Batteries. [Online]. Available: [Link]

-

ChemComplete. Solving Structures with MS, IR and NMR Lecture Course: Lesson 3 - Mass Spectrometry. [Online]. Available: [Link]

-

Leah4sci. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Online]. Available: [Link]

-

ResearchGate. Methanesulfonate and p-toluenesulfonate salts of the N-methyl-N-alkylpyrrolidinium and quaternary ammonium cations: Novel low cost ionic liquids. [Online]. Available: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. TETRAMETHYLAMMONIUM P-TOLUENESULFONATE - Safety Data Sheet [chemicalbook.com]

- 3. Tetramethylammonium toluene-p-sulphonate | C11H19NO3S | CID 6451622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. youtube.com [youtube.com]

- 7. cpacollege.org [cpacollege.org]

- 8. youtube.com [youtube.com]

- 9. repository.ias.ac.in [repository.ias.ac.in]

- 10. jk-sci.com [jk-sci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of Tetramethylammonium p-Toluenesulfonate

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of tetramethylammonium p-toluenesulfonate (C₁₁H₁₉NO₃S), an organic salt of significant interest in chemical synthesis as a phase-transfer catalyst and surfactant.[1] The guide is structured to serve researchers, scientists, and drug development professionals by offering a detailed examination of both its solid-state and solution-state structures. While a definitive single-crystal X-ray diffraction structure has not been publicly reported, this document presents a modeled solid-state structure based on crystallographic data of its constituent ions. Furthermore, a thorough analysis of its solution-state conformation is provided through the interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data. Detailed, field-proven experimental protocols for structural determination via single-crystal X-ray diffraction and NMR spectroscopy are included to ensure scientific integrity and reproducibility.

Introduction: The Compound and Its Components

Tetramethylammonium p-toluenesulfonate is an ionic compound formed by the association of the tetramethylammonium cation ([N(CH₃)₄]⁺) and the p-toluenesulfonate anion (CH₃C₆H₄SO₃⁻), commonly known as tosylate.[2] The tetramethylammonium cation is the simplest quaternary ammonium cation, characterized by a central nitrogen atom tetrahedrally bonded to four methyl groups.[3][4] This cation is hydrophilic and is widely used in chemical synthesis.[4] The p-toluenesulfonate (tosylate) anion is the conjugate base of the strong organic acid, p-toluenesulfonic acid.[5] The tosyl group is an excellent leaving group in nucleophilic substitution reactions, making tosylate salts valuable reagents in organic synthesis.[6] The combination of these two ions results in a white, crystalline solid that is soluble in polar solvents.[2]

Molecular Structure Analysis

Part A: Solid-State Structure - A Modeled Approach

As of the date of this publication, a search of the Cambridge Structural Database (CSD) and other crystallographic repositories reveals no publicly available single-crystal X-ray diffraction data for tetramethylammonium p-toluenesulfonate. Therefore, this section presents a theoretical model of the solid-state structure based on the well-established geometries of the individual ions found in other crystallographically characterized compounds.

-

The Tetramethylammonium (TMA) Cation: The TMA cation consists of a central nitrogen atom covalently bonded to four methyl groups.[7] X-ray crystallographic studies of various TMA salts confirm a tetrahedral arrangement of the methyl groups around the nitrogen atom.[4] The positive charge is delocalized across the N-C bonds.[7] The overall structure is highly symmetric and can be considered isoelectronic with neopentane.[4]

-

The p-Toluenesulfonate (Tosylate) Anion: The tosylate anion features a sulfonate group (-SO₃⁻) attached to a toluene ring at the para position.[5] The sulfur atom is bonded to three oxygen atoms and one carbon atom of the benzene ring. The negative charge is delocalized across the three oxygen atoms. Crystallographic studies of related tosylate salts, such as ammonium p-toluenesulfonate, show the geometry and bonding of this anion.

-

Ionic Bonding and Crystal Packing: In the solid state, the tetramethylammonium and p-toluenesulfonate ions are held together by electrostatic interactions. The crystal packing would be expected to maximize the proximity of the positively charged TMA cation and the negatively charged sulfonate group of the tosylate anion, while also accommodating the steric bulk of the methyl and toluene groups.

Caption: Ionic pair of Tetramethylammonium and p-Toluenesulfonate.

Part B: Solution-State Structure - NMR Spectroscopic Analysis

The structure of tetramethylammonium p-toluenesulfonate in solution can be readily confirmed using ¹H and ¹³C NMR spectroscopy. The following data was obtained in deuterium oxide (D₂O).[7][8]

Table 1: NMR Spectral Data for Tetramethylammonium p-Toluenesulfonate in D₂O

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 7.70 | 2H, doublet, Ar-H (ortho to -SO₃⁻) |

| 7.36 | 2H, doublet, Ar-H (meta to -SO₃⁻) | |

| 3.13 | 12H, singlet, N(CH₃ )₄ | |

| 2.38 | 3H, singlet, Ar-CH₃ | |

| ¹³C | 143.12 | Ar-C -SO₃⁻ |

| 140.80 | Ar-C -CH₃ | |

| 130.31 | Ar-C H (meta to -SO₃⁻) | |

| 126.26 | Ar-C H (ortho to -SO₃⁻) | |

| 56.34, 56.08, 55.80 | N(C H₃)₄ (triplet due to ¹⁴N coupling) | |

| 21.33 | Ar-C H₃ |

-

¹H NMR Analysis: The proton NMR spectrum clearly shows the signals for both the cation and the anion. The two doublets in the aromatic region (7.70 and 7.36 ppm) are characteristic of a para-substituted benzene ring. The singlet at 2.38 ppm corresponds to the methyl group on the toluene ring. The intense singlet at 3.13 ppm is indicative of the twelve equivalent protons of the four methyl groups of the tetramethylammonium cation.

-

¹³C NMR Analysis: The carbon NMR spectrum further confirms the structure. Four distinct signals are observed in the aromatic region, corresponding to the four different types of carbon atoms in the p-toluenesulfonate ring. The signal for the methyl carbon of the tosylate appears at 21.33 ppm. The carbon atoms of the tetramethylammonium cation appear as a triplet around 56 ppm due to coupling with the nitrogen-14 nucleus.

Experimental Methodologies for Structural Characterization

Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)

This protocol describes the self-validating system for the definitive determination of the solid-state structure of tetramethylammonium p-toluenesulfonate.

Step-by-Step Methodology:

-

Crystal Growth:

-

Dissolve high-purity tetramethylammonium p-toluenesulfonate in a suitable solvent (e.g., a mixture of ethanol and water) to near saturation at an elevated temperature.

-

Allow the solution to cool slowly and undisturbed. Alternatively, use slow evaporation of the solvent at a constant temperature.

-

Visually inspect for the formation of single, well-formed crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension).

-

-

Crystal Mounting and Data Collection:

-

Select a suitable crystal under a microscope and mount it on a goniometer head.

-

Center the crystal in the X-ray beam of a single-crystal diffractometer.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam at a controlled temperature (often 100 K to reduce thermal motion).

-

-

Data Processing and Structure Solution:

-

Integrate the diffraction spots to obtain their intensities and positions.

-

Apply corrections for absorption and other experimental factors.

-

Determine the unit cell parameters and the crystal system.

-

Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the atoms.

-

-

Structure Refinement:

-

Refine the atomic positions, and thermal parameters against the experimental data to achieve the best fit.

-

Locate and refine hydrogen atoms.

-

The final refined structure provides precise bond lengths, bond angles, and details of the crystal packing.

-

Caption: Workflow for Single-Crystal X-ray Diffraction.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the methodology for obtaining high-quality NMR spectra for the structural confirmation of tetramethylammonium p-toluenesulfonate in solution.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, resulting in sharp spectral lines.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Spectrum Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Apply a 90° pulse and acquire the Free Induction Decay (FID).

-

Repeat for a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectrum Acquisition:

-

Set up a proton-decoupled ¹³C experiment.

-

Set a wider spectral width compared to the ¹H spectrum.

-

Acquire the data for a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Synthesis Overview

Tetramethylammonium p-toluenesulfonate can be synthesized through a straightforward acid-base neutralization or a salt metathesis reaction.

-

Neutralization Reaction: The reaction of tetramethylammonium hydroxide with p-toluenesulfonic acid in an appropriate solvent (e.g., water or methanol) yields the desired salt and water.

[N(CH₃)₄]⁺OH⁻ + CH₃C₆H₄SO₃H → [N(CH₃)₄]⁺[CH₃C₆H₄SO₃]⁻ + H₂O

-

Salt Metathesis: Alternatively, reacting a tetramethylammonium salt (e.g., tetramethylammonium chloride) with a tosylate salt (e.g., sodium p-toluenesulfonate) in a solvent where the product is less soluble than the starting materials or the byproduct can also yield the target compound.

Conclusion

The molecular structure of tetramethylammonium p-toluenesulfonate is defined by the distinct and well-characterized tetramethylammonium cation and p-toluenesulfonate anion. While a definitive solid-state structure from single-crystal X-ray diffraction is not yet publicly available, a reliable model can be constructed based on the known geometries of its constituent ions. In solution, NMR spectroscopy provides unambiguous confirmation of the presence and structure of both the cation and anion. The experimental protocols detailed in this guide provide a robust framework for the comprehensive structural characterization of this and similar organic salts, ensuring scientific rigor in research and development.

References

-

SpectraBase. Tetramethylammonium p-toluenesulfonate. [Link]

-

PubChem. Tetramethylammonium. [Link]

- Not available.

- Not available.

- Not available.

-

PubChem. p-Toluenesulfonate. [Link]

-

Wikipedia. Tetramethylammonium. [Link]

-

Rogers, R. D., & Atwood, J. L. (1991). Structure of Ammonium p-Toluenesulfonate. Acta Crystallographica Section C: Crystal Structure Communications, 47(8), 1680-1682. [Link]

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biokeanos.com [biokeanos.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Synthesis and crystal structure determination of tetramethylammonium auride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Tetramethylammonium p-Toluenesulfonate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tetramethylammonium p-toluenesulfonate in organic solvents. While specific quantitative solubility data is not extensively documented in publicly available literature, this guide synthesizes foundational principles of solubility, qualitative solubility information, and field-proven experimental methodologies to empower researchers, scientists, and drug development professionals. We will explore the molecular characteristics of tetramethylammonium p-toluenesulfonate that govern its solubility, discuss the interplay of solvent properties, and provide a detailed, self-validating protocol for the experimental determination of its solubility. This document is designed to be a practical resource for laboratory applications, enabling informed solvent selection and the generation of precise, in-house solubility data.

Introduction: Understanding the Compound

Tetramethylammonium p-toluenesulfonate (CAS 3983-91-3) is a quaternary ammonium salt with the molecular formula C₁₁H₁₉NO₃S and a molecular weight of 245.34 g/mol .[1][2] It exists as a white to almost white crystalline powder.[3] This compound is notable for its applications as a phase transfer catalyst, surfactant, and electrolyte, roles that are intrinsically linked to its solubility behavior.[4] An understanding of its solubility in various organic media is paramount for optimizing reaction conditions, developing purification strategies, and formulating new applications.

Molecular Structure and its Implications for Solubility:

Tetramethylammonium p-toluenesulfonate is comprised of a tetramethylammonium cation ((CH₃)₄N⁺) and a p-toluenesulfonate anion (CH₃C₆H₄SO₃⁻). The ionic nature of this salt is a primary determinant of its solubility. The quaternary ammonium cation is characterized by a central nitrogen atom bonded to four methyl groups, resulting in a localized positive charge. The p-toluenesulfonate anion features a non-polar aromatic ring and a polar sulfonate group. This combination of a charged, relatively compact cation and a larger anion with both polar and non-polar regions gives the salt its unique solubility profile.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solid like tetramethylammonium p-toluenesulfonate in a solvent is a thermodynamically driven process governed by the Gibbs free energy change (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is dictated by the interplay between enthalpy (ΔH) and entropy (ΔS) as described by the equation:

ΔG = ΔH - TΔS

The process can be conceptually broken down into three steps:

-

Lattice Energy (Endothermic): Energy is required to overcome the electrostatic forces holding the tetramethylammonium and p-toluenesulfonate ions together in the crystal lattice.

-

Solvation Energy (Exothermic): Energy is released when the ions are solvated by the solvent molecules. This involves the formation of new ion-dipole or other intermolecular interactions.

-

Entropy Change (Usually Positive): The dissolution of an ordered crystal lattice into a disordered solution typically results in an increase in entropy.

The overall enthalpy of the solution is the sum of the lattice energy and the solvation energy. For a salt to dissolve, the exothermic solvation energy must be sufficient to overcome the endothermic lattice energy, or the process must be entropically driven.

Qualitative Solubility Profile

While precise quantitative data is scarce, a qualitative understanding of the solubility of tetramethylammonium p-toluenesulfonate can be inferred from its structure and available information. It is known to have excellent solubility in polar solvents.[4]

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The hydroxyl groups in these solvents can effectively solvate both the cation and the anion through ion-dipole and hydrogen bonding interactions. One source describes its water solubility as "almost transparency in Water".[5][6] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents have large dipole moments and can solvate the tetramethylammonium cation effectively. The solvation of the p-toluenesulfonate anion may be less efficient compared to protic solvents. |

| Intermediate Polarity | Acetone, Dichloromethane | Low to Moderate | These solvents have lower dielectric constants and are less effective at solvating ions, leading to reduced solubility. |

| Non-polar | Hexane, Toluene, Diethyl Ether | Insoluble or Sparingly Soluble | The lack of a significant dipole moment in these solvents prevents effective solvation of the ions, making dissolution energetically unfavorable. |

This table is based on general principles of solubility for quaternary ammonium salts and should be confirmed by experimental determination for specific applications.

Factors Influencing Solubility

The solubility of tetramethylammonium p-toluenesulfonate in a given organic solvent is a nuanced interplay of several factors:

-

Solvent Polarity and Dielectric Constant: As a general rule for ionic compounds, "like dissolves like." Solvents with higher polarity and dielectric constants are better able to shield the charges of the ions from each other, thus favoring dissolution.

-

Hydrogen Bonding Capability: Polar protic solvents that can act as hydrogen bond donors are particularly effective at solvating the sulfonate group of the p-toluenesulfonate anion.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most salts, the dissolution process is endothermic, meaning solubility increases with temperature. However, this is not a universal rule and must be determined experimentally.

-

Presence of Other Solutes: The presence of other electrolytes can influence solubility through common ion effects or changes in the ionic strength of the solution.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of extensive quantitative data, an in-house determination of solubility is often necessary. The isothermal shake-flask method is a reliable and widely accepted technique.

Objective: To determine the equilibrium solubility of tetramethylammonium p-toluenesulfonate in a specific organic solvent at a constant temperature.

Materials:

-

Tetramethylammonium p-toluenesulfonate (analytical grade, dried)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Vials with solvent-resistant caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Oven or vacuum oven

-

Desiccator

Step-by-Step Methodology:

-

Preparation of Saturated Solution: a. Add an excess of dried tetramethylammonium p-toluenesulfonate to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. b. Accurately pipette a known volume of the organic solvent into the vial. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetic study is recommended to determine the optimal equilibration time.

-

Sample Withdrawal and Filtration: a. After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. c. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Quantification of Solute (Gravimetric Method): a. Accurately weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution. b. Carefully evaporate the solvent from the flask. This can be done in a fume hood, on a rotary evaporator, or in an oven at a temperature sufficient to remove the solvent without decomposing the salt. c. Once the solvent is completely removed, place the flask in a desiccator to cool to room temperature. d. Weigh the flask containing the dried tetramethylammonium p-toluenesulfonate residue.

-

Calculation of Solubility: a. Mass of dissolved salt: (Mass of flask with residue) - (Mass of empty flask) b. Mass of solvent: (Mass of flask with solution) - (Mass of flask with residue) c. Solubility ( g/100 g solvent): (Mass of dissolved salt / Mass of solvent) x 100

Self-Validating System:

-

Equilibrium Confirmation: Analyze samples taken at different time points (e.g., 24, 48, and 72 hours). If the calculated solubility is consistent, equilibrium has been reached.

-

Reproducibility: Perform the experiment in triplicate to ensure the reliability of the results.

-

Mass Balance: The sum of the mass of the dissolved salt and the mass of the solvent should be equal to the initial mass of the solution withdrawn.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the dissolution process and the experimental workflow.

Caption: The energetic steps involved in the dissolution of an ionic solid.

Caption: Experimental workflow for solubility determination via the isothermal shake-flask method.

Conclusion

References

-

Solubility of Things. (n.d.). Tetramethylammonium. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Tetramethylammonium p-Toluenesulfonate 99.0+%, TCI America™. Retrieved from [Link]

-

Girolami Group Website - University of Illinois. (n.d.). p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). Retrieved from [Link]

-

Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

-

PubChem. (n.d.). Tetramethylammonium toluene-p-sulphonate. Retrieved from [Link]

-

PubChem. (n.d.). Tetraethylammonium p-toluenesulphonate. Retrieved from [Link]

-

PubChem. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link]

Sources

- 1. Tetramethylammonium p-Toluenesulfonate 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. Tetramethylammonium toluene-p-sulphonate | C11H19NO3S | CID 6451622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetramethylammonium p-Toluenesulfonate | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. TETRAMETHYLAMMONIUM P-TOLUENESULFONATE | 3983-91-3 [amp.chemicalbook.com]

- 6. TETRAMETHYLAMMONIUM P-TOLUENESULFONATE CAS#: 3983-91-3 [amp.chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Tetramethylammonium p-Toluenesulfonate

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tetramethylammonium p-toluenesulfonate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and quality control. This document delves into the theoretical principles behind the observed spectral data, offers practical guidance on experimental procedures, and presents the data in a clear, accessible format.

Introduction

Tetramethylammonium p-toluenesulfonate is an ionic compound composed of a tetramethylammonium cation and a p-toluenesulfonate anion. NMR spectroscopy is a powerful analytical technique for confirming the identity and purity of such compounds by providing detailed information about the chemical environment of each nucleus. This guide will interpret the distinct signals observed in both the proton (¹H) and carbon-13 (¹³C) NMR spectra, correlating them to the molecular structure of the salt.

The tetramethylammonium cation, [N(CH₃)₄]⁺, is the simplest quaternary ammonium cation, consisting of a central nitrogen atom bonded to four methyl groups.[1][2] The p-toluenesulfonate anion, often abbreviated as tosylate or TsO⁻, is the conjugate base of the strong acid p-toluenesulfonic acid.[3][4]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of tetramethylammonium p-toluenesulfonate is characterized by its simplicity, arising from the high symmetry of both the cation and the anion.

Expected Chemical Shifts and Multiplicities

In a suitable deuterated solvent such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), the ¹H NMR spectrum will exhibit four distinct signals:

-

A singlet for the methyl protons of the tetramethylammonium cation. Due to the tetrahedral symmetry around the nitrogen atom, all twelve protons of the four methyl groups are chemically and magnetically equivalent. This results in a single, sharp resonance.

-

Two doublets for the aromatic protons of the p-toluenesulfonate anion. The para-substituted benzene ring gives rise to an AA'BB' spin system, which often appears as two apparent doublets at moderate to high field strengths. The protons ortho to the sulfonate group are in a different chemical environment than the protons meta to it.

-

A singlet for the methyl protons of the p-toluenesulfonate anion. The three protons of the methyl group attached to the aromatic ring are equivalent, resulting in a single resonance.

The expected chemical shifts in D₂O are approximately:

-

7.70 ppm (d, 2H): Aromatic protons ortho to the -SO₃⁻ group.

-

7.36 ppm (d, 2H): Aromatic protons meta to the -SO₃⁻ group.

-

3.13 ppm (s, 12H): Methyl protons of the tetramethylammonium cation.

-

2.38 ppm (s, 3H): Methyl protons of the p-toluenesulfonate anion.[5]

Rationale for Chemical Shifts

The downfield chemical shifts of the aromatic protons (7.36-7.70 ppm) are characteristic of benzene derivatives. The electron-withdrawing sulfonate group deshields the ortho protons more significantly than the meta protons, causing them to resonate at a higher frequency (further downfield). The methyl protons of the tetramethylammonium cation are shielded by the electron-donating nature of the nitrogen atom, but the positive charge on the nitrogen has a deshielding effect, resulting in a chemical shift around 3.13 ppm. The methyl protons of the p-toluenesulfonate anion are attached to an aromatic ring and resonate in the typical region for such groups, around 2.38 ppm.[5]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information about the carbon framework of the compound. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the spectrum and enhance signal-to-noise.

Expected Chemical Shifts

The proton-decoupled ¹³C NMR spectrum of tetramethylammonium p-toluenesulfonate in D₂O is expected to show six distinct signals:

-

Four signals for the aromatic carbons of the p-toluenesulfonate anion. Due to symmetry, there are four unique carbon environments in the aromatic ring: the carbon attached to the sulfonate group (ipso-carbon), the carbon attached to the methyl group, and the two pairs of ortho and meta carbons.

-

One signal for the methyl carbon of the p-toluenesulfonate anion.

-

One signal for the methyl carbons of the tetramethylammonium cation. All four methyl carbons are equivalent. This signal often appears as a triplet due to coupling with the quadrupolar ¹⁴N nucleus.[5]

The approximate chemical shifts in D₂O are:

-

143.12 ppm: Aromatic carbon attached to the sulfonate group.

-

140.80 ppm: Aromatic carbon attached to the methyl group.

-

130.31 ppm: Aromatic CH carbons.

-

126.26 ppm: Aromatic CH carbons.

-

56.34 ppm (triplet): Methyl carbons of the tetramethylammonium cation.

-

21.33 ppm: Methyl carbon of the p-toluenesulfonate anion.[5]

Data Summary

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for tetramethylammonium p-toluenesulfonate.

Table 1: ¹H NMR Data for Tetramethylammonium p-Toluenesulfonate in D₂O

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | Doublet | 2H | Aromatic protons (ortho to -SO₃⁻) |

| ~7.36 | Doublet | 2H | Aromatic protons (meta to -SO₃⁻) |

| ~3.13 | Singlet | 12H | Tetramethylammonium -CH₃ |

| ~2.38 | Singlet | 3H | p-Toluenesulfonate -CH₃ |

Table 2: ¹³C NMR Data for Tetramethylammonium p-Toluenesulfonate in D₂O

| Chemical Shift (ppm) | Assignment |

| ~143.12 | Aromatic C-SO₃⁻ |

| ~140.80 | Aromatic C-CH₃ |

| ~130.31 | Aromatic CH |

| ~126.26 | Aromatic CH |

| ~56.34 | Tetramethylammonium -CH₃ |

| ~21.33 | p-Toluenesulfonate -CH₃ |

Experimental Protocols

To obtain high-quality NMR spectra, proper sample preparation and instrument parameter selection are crucial.

Sample Preparation

-

Solvent Selection: Due to the ionic nature of tetramethylammonium p-toluenesulfonate, polar deuterated solvents are required. Deuterium oxide (D₂O) and dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices.[6]

-

Sample Concentration: For ¹H NMR, a concentration of 1-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[7][8] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[8]

-

Procedure: a. Weigh the desired amount of tetramethylammonium p-toluenesulfonate directly into a clean, dry vial. b. Add the appropriate volume of deuterated solvent. c. Vortex or gently agitate the vial until the sample is completely dissolved. d. To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[6][9][10] e. Cap the NMR tube and label it appropriately.[7]

NMR Data Acquisition

The following are general guidelines for acquiring ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz spectrometer. These parameters may need to be adjusted based on the specific instrument and sample concentration.[11][12]

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'proton') is suitable.

-

Number of Scans (NS): For a moderately concentrated sample, 8 to 16 scans should provide an excellent signal-to-noise ratio.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient for small molecules.[11][12]

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a good starting point. For quantitative measurements, a longer delay of at least 5 times the longest T₁ relaxation time is necessary.[13]

-

Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 6-7 ppm, should encompass all expected signals.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' or 'proton-decoupled') is used.

-

Number of Scans (NS): Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is common.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a reasonable starting point. Quaternary carbons can have long relaxation times, so for quantitative analysis, a much longer delay or the addition of a relaxation agent may be necessary.

-

Spectral Width (SW): A spectral width of 200-250 ppm, centered around 100 ppm, will cover the entire range of expected carbon resonances.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.

Caption: Molecular structure of the tetramethylammonium cation and p-toluenesulfonate anion.

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

This technical guide has provided a detailed examination of the ¹H and ¹³C NMR spectra of tetramethylammonium p-toluenesulfonate. By understanding the expected chemical shifts, multiplicities, and the rationale behind them, researchers can confidently use NMR spectroscopy to verify the structure and purity of this compound. The provided experimental protocols offer a solid foundation for obtaining high-quality spectral data, ensuring reliable and reproducible results in a research and development setting.

References

-

Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

-

University of Wisconsin-Madison, Chemistry Department. Optimized Default 1H Parameters | NMR Facility. Available from: [Link]

-

JEOL. NMR Sample Preparation. Available from: [Link]

-

Royal Society of Chemistry. Acquiring 1H and 13C Spectra. In: NMR Spectroscopy. 2018. Available from: [Link]

-

MDPI. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. 2023. Available from: [Link]

-

SpectraBase. Tetramethylammonium p-toluenesulfonate. Available from: [Link]

-

PubChem. Tetramethylammonium toluene-p-sulphonate. Available from: [Link]

- Royal Society of Chemistry. Supplementary Information for [Article Title]. Available from: [A general link to RSC publications might be more stable, e.g., https://www.rsc.

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available from: [Link]

-

University College London. NMR Sample Preparation. Available from: [Link]

- [This citation was not used in the final text as it was a specific example not directly relevant to the topic compound.]

-

Iowa State University. NMR Sample Preparation. Available from: [Link]

-

PubChem. Tetraethylammonium p-toluenesulphonate. Available from: [Link]

-

ResearchGate. 1H NMR spectrum of supernatant of aqueous tetramethylammonium... Available from: [Link]

-

Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. Available from: [Link]

-

University of Strathclyde. Quantitative NMR Spectroscopy. Available from: [Link]

-

Wikipedia. Tetramethylammonium. Available from: [Link]

-

Taylor & Francis Online. A Study of Dissociation Constant of p-Toluenesulfonic Acid by Nuclear Magnetic Resonance. Journal of Nuclear Science and Technology. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0059933). Available from: [Link]

-

PubChem. p-Toluenesulfonate. Available from: [Link]

-

SpectraBase. Tetramethylammoniumchloride. Available from: [Link]

-

EMBL-EBI. tetramethylammonium (CHEBI:46020). Available from: [Link]

Sources

- 1. Tetramethylammonium - Wikipedia [en.wikipedia.org]

- 2. tetramethylammonium (CHEBI:46020) [ebi.ac.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. p-Toluenesulfonate | C7H7O3S- | CID 85570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. TETRAMETHYLAMMONIUM P-TOLUENESULFONATE(3983-91-3) 13C NMR [m.chemicalbook.com]

- 6. organomation.com [organomation.com]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. sites.bu.edu [sites.bu.edu]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 12. books.rsc.org [books.rsc.org]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the FTIR and Raman Spectroscopy of Tetramethylammonium p-Toluenesulfonate

Abstract

This technical guide provides a comprehensive analysis of Tetramethylammonium p-Toluenesulfonate using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this organic salt. By leveraging the complementary nature of these two vibrational spectroscopy techniques, we present a holistic view of the molecular structure and vibrational dynamics of the constituent tetramethylammonium cation and p-toluenesulfonate anion. This guide emphasizes the causality behind experimental choices and provides robust, self-validating protocols to ensure scientific integrity.

Introduction: The Synergy of FTIR and Raman Spectroscopy

Tetramethylammonium p-toluenesulfonate is an organic salt composed of a quaternary ammonium cation, tetramethylammonium ([N(CH₃)₄]⁺), and an aromatic sulfonate anion, p-toluenesulfonate (CH₃C₆H₄SO₃⁻). The analysis of such compounds is crucial in various fields, including materials science and pharmaceutical development, where understanding ionic interactions and molecular structure is paramount.

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers a powerful, non-destructive means to probe the molecular structure. These methods are highly complementary:

-

FTIR spectroscopy measures the absorption of infrared radiation as molecules transition between vibrational energy states. This technique is particularly sensitive to vibrations involving a change in the molecular dipole moment, making it excellent for identifying polar functional groups.[1][2]

-

Raman spectroscopy involves inelastic scattering of monochromatic light (from a laser).[3][4] The resulting energy shifts provide information about a molecule's vibrational modes. Raman is sensitive to vibrations that cause a change in molecular polarizability and excels at characterizing non-polar bonds and symmetric vibrations, such as those found in aromatic rings and molecular backbones.[1][3]

By employing both techniques, a more complete vibrational profile of tetramethylammonium p-toluenesulfonate can be achieved, enabling confident identification and structural elucidation.

Theoretical Foundations: Predicting Vibrational Modes

A foundational understanding of the molecular structures of the constituent ions is essential for predicting and interpreting their vibrational spectra.

The Tetramethylammonium (TMA) Cation: [N(CH₃)₄]⁺

The TMA cation consists of a central nitrogen atom tetrahedrally bonded to four methyl groups.[5] Its high symmetry (Td point group) significantly influences its vibrational spectra. Key expected vibrations include:

-

C-H Stretching: Asymmetric and symmetric stretching modes of the methyl groups, typically appearing in the 2900-3050 cm⁻¹ region.[6]

-

C-H Bending (Deformation): Asymmetric and symmetric bending modes (scissoring, wagging, twisting, rocking) of the methyl groups, expected in the 1400-1500 cm⁻¹ range.[6]

-

C-N Stretching: Skeletal vibrations involving the C-N bonds.

-

NC₄ Skeletal Deformations: Bending and deformation modes of the entire tetramethylammonium framework.

The p-Toluenesulfonate (pTs) Anion: CH₃C₆H₄SO₃⁻

The p-toluenesulfonate anion is a para-substituted benzene derivative, which gives rise to a rich and characteristic vibrational spectrum.[7][8][9] Its key structural features are the sulfonate group (-SO₃⁻), the aromatic ring, and the methyl group (-CH₃).

-

Sulfonate Group (-SO₃⁻) Vibrations: This is a highly polar group and a strong spectroscopic marker.

-

Asymmetric S=O Stretching: A very strong band in the IR spectrum, typically found between 1120-1260 cm⁻¹.

-